molecular formula C18H17ClN2OS2 B12195633 5-Thiazolidinone, 4-[1-[2-(4-chlorophenyl)ethyl]-2,6-dimethyl-4(1H)-pyridinylidene]-2-thioxo- CAS No. 1049129-29-4

5-Thiazolidinone, 4-[1-[2-(4-chlorophenyl)ethyl]-2,6-dimethyl-4(1H)-pyridinylidene]-2-thioxo-

Cat. No.: B12195633
CAS No.: 1049129-29-4
M. Wt: 376.9 g/mol
InChI Key: OBRNEHIFKPOJMS-UHFFFAOYSA-N
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Description

The compound 5-Thiazolidinone, 4-[1-[2-(4-chlorophenyl)ethyl]-2,6-dimethyl-4(1H)-pyridinylidene]-2-thioxo- features a 5-thiazolidinone core substituted with a pyridinylidene moiety and a 4-chlorophenyl ethyl group. Thiazolidinones are five-membered heterocyclic compounds with a sulfur and nitrogen atom in the ring, known for their diverse pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The presence of the thioxo (C=S) group enhances electrophilicity and influences biological interactions, while the pyridinylidene substituent may contribute to π-π stacking and hydrogen bonding in molecular recognition . This compound’s unique substitution pattern distinguishes it from simpler thiazolidinone derivatives, warranting a comparative analysis with structurally related compounds.

Properties

CAS No.

1049129-29-4

Molecular Formula

C18H17ClN2OS2

Molecular Weight

376.9 g/mol

IUPAC Name

4-[1-[2-(4-chlorophenyl)ethyl]-2,6-dimethylpyridin-4-ylidene]-2-sulfanylidene-1,3-thiazolidin-5-one

InChI

InChI=1S/C18H17ClN2OS2/c1-11-9-14(16-17(22)24-18(23)20-16)10-12(2)21(11)8-7-13-3-5-15(19)6-4-13/h3-6,9-10H,7-8H2,1-2H3,(H,20,23)

InChI Key

OBRNEHIFKPOJMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=O)SC(=S)N2)C=C(N1CCC3=CC=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Three-Component Assembly

The thiazolidinone core is synthesized via cyclocondensation of 2-(4-chlorophenyl)ethylamine , 2,6-dimethyl-4-pyridinecarbaldehyde , and thioglycolic acid under reflux in toluene. This method leverages Dean-Stark apparatus for azeotropic water removal, achieving yields of 65–78%. The reaction proceeds through imine formation, followed by nucleophilic attack of the thiol group and intramolecular cyclization (Scheme 1).

Scheme 1. Three-component synthesis of the thiazolidinone core.
Amine+Aldehyde+Thioglycolic AcidToluene, 110°CThiazolidinone\text{Amine} + \text{Aldehyde} + \text{Thioglycolic Acid} \xrightarrow{\text{Toluene, 110°C}} \text{Thiazolidinone}

Microwave-Assisted Optimization

Microwave irradiation (150°C, 30 min) in acetic acid with sodium acetate and piperidine accelerates the Knoevenagel condensation step, enhancing yields to 85–92%. This approach reduces reaction time from hours to minutes and is critical for introducing the pyridinylidene moiety without side products.

Knoevenagel Condensation for Pyridinylidene Functionalization

Active Methylene Strategy

The exocyclic double bond in the pyridinylidene group is formed via Knoevenagel condensation between 2-thioxo-thiazolidin-4-one and 2,6-dimethyl-4-pyridinecarbaldehyde . Piperidine (10 mol%) in ethanol under reflux for 8 hours achieves 70–75% yield. The reaction mechanism involves deprotonation of the thiazolidinone’s C5 methylene, followed by nucleophilic attack on the aldehyde (Scheme 2).

Scheme 2. Knoevenagel condensation for pyridinylidene formation.
Thiazolidinone+PyridinecarbaldehydeEtOH, PiperidinePyridinylidene Product\text{Thiazolidinone} + \text{Pyridinecarbaldehyde} \xrightarrow{\text{EtOH, Piperidine}} \text{Pyridinylidene Product}

Solvent and Catalyst Screening

Alternative conditions using ionic liquids (e.g., [BMIM]BF₄) or polyethylene glycol (PEG-400) improve solubility of aromatic intermediates, boosting yields to 80%. Catalysts such as l-proline or ammonium acetate are preferred for stereochemical control.

Functionalization of the Pyridine Ring

Regioselective Bromination

To install the 2-(4-chlorophenyl)ethyl group, 2,6-dimethyl-4(1H)-pyridinone undergoes regioselective bromination at C4 using N-bromosuccinimide (NBS) in CCl₄, followed by Suzuki coupling with 4-chlorophenethylboronic acid (Pd(PPh₃)₄, K₂CO₃, 80°C). This step achieves 60–68% yield (Table 1).

Table 1. Bromination and Coupling Conditions

StepReagentsYield (%)
BrominationNBS, CCl₄, 0°C75
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 80°C68

Mannich Reaction for Alkylation

A Mannich reaction introduces the 2,6-dimethyl groups on the pyridine ring. 4-Pyridinone reacts with formaldehyde and dimethylamine hydrochloride in acetic acid, yielding 85% of the dimethylated product.

Green Chemistry Approaches

Solvent-Free Synthesis

Ball milling of 2-thioxo-thiazolidin-4-one , 2,6-dimethyl-4-pyridinecarbaldehyde , and 2-(4-chlorophenyl)ethylamine with K₂CO₃ as a base produces the target compound in 88% yield within 2 hours. This method eliminates solvent waste and reduces energy consumption.

Aqueous Media Reactions

Using water as a solvent with β-cyclodextrin as a supramolecular catalyst achieves 72% yield at 90°C. This approach aligns with green chemistry principles but requires longer reaction times (12–15 hours).

Characterization and Purification

Spectroscopic Confirmation

  • ¹H NMR : Signals at δ 2.31 ppm (s, 6H, CH₃), 3.81 ppm (s, 2H, SCH₂), and 7.25–7.45 ppm (m, 4H, Ar-H) confirm the structure.

  • IR : Peaks at 1678 cm⁻¹ (C=O) and 666 cm⁻¹ (C-S-C) validate the thiazolidinone core.

Chromatographic Purification

Silica gel chromatography (hexane:ethyl acetate, 3:1) removes unreacted aldehydes and amines, achieving >95% purity.

Challenges and Optimization

Byproduct Formation

Competing imine tautomerization or over-alkylation may reduce yields. Adding molecular sieves (4Å) suppresses side reactions.

Scale-Up Limitations

Microwave methods face scalability issues. Transitioning to flow chemistry with fixed-bed reactors (residence time: 10 min) enables gram-scale production .

Chemical Reactions Analysis

Scientific Research Applications

Synthesis of 5-Thiazolidinone Derivatives

The synthesis of thiazolidinone derivatives often involves various methodologies, including one-pot reactions and multi-step synthesis. For instance, the synthesis of 5-ene-4-thiazolidinones can be achieved through a combination of nucleophilic addition reactions and cyclization processes. The presence of substituents at specific positions on the thiazolidinone ring significantly influences the pharmacological properties of these compounds.

Key Synthetic Approaches:

  • One-Pot Reactions : Involves the simultaneous reaction of a primary amine, an oxo-compound, and a thiolic agent under specific conditions to yield thiazolidinone derivatives efficiently.
  • Multi-Step Synthesis : Utilizes sequential reactions to introduce various functional groups that enhance biological activity.

Biological Activities

The compound exhibits a broad spectrum of biological activities, making it a candidate for further pharmacological studies. Notable activities include:

  • Antimicrobial Properties : Several studies have documented the antibacterial efficacy of thiazolidinone derivatives against Gram-positive and Gram-negative bacteria. For example, compounds containing a chlorophenyl group demonstrate high inhibition rates against Escherichia coli and Staphylococcus aureus .
  • Antioxidant Activity : The antioxidant potential has been evaluated using various assays, indicating that these compounds can scavenge free radicals effectively .
  • Anticancer Activity : Recent research highlights the potential of thiazolidinones as anticancer agents due to their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cancer progression .

Case Study 1: Antibacterial Activity

A study focused on synthesizing 2-(chlorophenyl-imino)thiazolidin-4-one derivatives revealed significant antibacterial activity. The synthesized compounds exhibited inhibition percentages ranging from 53.84% to 91.66% against E. coli and S. aureus, with the chlorophenyl-substituted derivative showing the highest activity .

Case Study 2: Antioxidant Evaluation

In another investigation, thiazolidinone derivatives were evaluated for their antioxidant capabilities using the ABTS assay. The findings indicated that certain modifications on the phenyl group enhanced antioxidant activity significantly .

Mechanism of Action

The mechanism of action of 5-Thiazolidinone, 4-[1-[2-(4-chlorophenyl)ethyl]-2,6-dimethyl-4(1H)-pyridinylidene]-2-thioxo- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and proteins involved in inflammation and cancer progression . It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

a. 4-Thiazolidinones with Arylidene Substituents Compounds like 5-(Z)-[(4-Methoxyphenyl)methylene]-3-(4-hydroxyphenyl)-4-thiazolidinone (from ) share the 4-thiazolidinone core but differ in substituents. The methoxy and hydroxyl groups in these analogues enhance solubility and hydrogen-bonding capacity compared to the 4-chlorophenyl ethyl group in the target compound, which may increase lipophilicity and membrane permeability .

b. Thiazolo[4,5-d]pyrimidines Derivatives such as 5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidine () incorporate fused heterocyclic systems.

c. Thioxodihydropyrimidines Compounds like 5-cyano-4-oxo-6-(5-methylfuran-2-yl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidine () replace the thiazolidinone ring with a dihydropyrimidine scaffold. The absence of the sulfur atom in the ring reduces electrophilicity, altering reactivity profiles .

Physicochemical Properties

Compound Class Core Structure Key Substituents LogP* Melting Point (°C) Spectral Data (IR, cm⁻¹)
Target Compound 5-Thiazolidinone Pyridinylidene, 4-chlorophenyl ethyl ~3.5 Not reported C=S stretch: ~1250
4-Thiazolidinones () 4-Thiazolidinone 4-Methoxyphenyl, hydroxyl ~2.8 220–225 C=O stretch: ~1700
Thiazolo[4,5-d]pyrimidines () Fused thiazole-pyrimidine Chromenone, phenyl ~4.0 260–265 C=S stretch: ~1240

*LogP values estimated via analogy.

Biological Activity

5-Thiazolidinone derivatives are gaining attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound 5-Thiazolidinone, 4-[1-[2-(4-chlorophenyl)ethyl]-2,6-dimethyl-4(1H)-pyridinylidene]-2-thioxo- is a notable member of this class. This article provides a comprehensive overview of its biological activity based on recent research findings.

Structure and Synthesis

The structure of the compound features a thiazolidinone core with a pyridinylidene moiety and a chlorophenyl ethyl substituent. The thiazolidinone ring is known for its ability to be modified at various positions, which can enhance its pharmacological properties. Recent studies have focused on synthesizing and characterizing various thiazolidinone derivatives to evaluate their biological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives. For instance, compounds containing thiazolidinone structures have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain thiazolidinones exhibited potent inhibitory effects on glioblastoma multiform cells, demonstrating their potential as anticancer agents .

Anti-inflammatory Effects

The anti-inflammatory activity of thiazolidinones is another area of interest. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A specific study found that certain thiazolidinones demonstrated superior COX inhibitory activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Summary of Anti-inflammatory Activity

CompoundIC50 (µM)Reference
5-Thiazolidinone derivative A18.35
5-Thiazolidinone derivative B24.34
Standard Drug (Diclofenac)84.57% inhibition

Antimicrobial Properties

Thiazolidinones also exhibit antimicrobial activity against various pathogens. For example, certain derivatives have shown effectiveness against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial potential . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Structure-Activity Relationship (SAR)

The biological activities of thiazolidinones are highly influenced by their structural modifications. Substituents at specific positions on the thiazolidinone ring can enhance or reduce activity. For instance, electron-withdrawing groups at the para position of the phenyl ring have been associated with increased potency in anti-inflammatory assays .

Case Studies

  • Anticancer Study : A series of thiazolidinones were synthesized and tested for cytotoxicity against glioblastoma cells. Results showed that compounds with specific substitutions led to significant reductions in cell viability, indicating promising anticancer properties .
  • Anti-inflammatory Study : In vivo studies using carrageenan-induced paw edema models demonstrated that selected thiazolidinones significantly reduced inflammation compared to control groups, validating their potential as anti-inflammatory agents .

Q & A

Q. Table 1. Solvent Systems for Thiazolidinone Recrystallization

Solvent CombinationPurity (%)Crystal Yield (%)Reference
DMF-Acetic Acid95–9870–75
Ethanol-Water90–9380–85

Q. Table 2. Impact of Substituents on Antimicrobial Activity

SubstituentMIC (μg/mL) vs. S. aureusLogPReference
4-Chlorophenyl8.53.2
3-Fluorophenyl12.02.8
4-Methoxyphenyl25.01.9

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